molecular formula C11H17N3O3S2 B2672923 N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide CAS No. 700849-30-5

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide

Cat. No.: B2672923
CAS No.: 700849-30-5
M. Wt: 303.4
InChI Key: VJJYHYHDTNKLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide is a novel synthetic compound designed for medicinal chemistry and oncology research, integrating two privileged pharmacophores: a thiophene ring and a sulfonamide group, linked through a piperazine-carbonyl bridge. The thiophene moiety is a privileged structure in drug discovery, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the past decade . Thiophene-based nuclei serve as versatile scaffolds that can improve a compound's metabolic stability and binding affinity, often acting as a bio-isosteric replacement for phenyl rings . The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a significant number of approved therapeutics including antimicrobials, anticonvulsants, diuretics, and anticancer agents such as belinostat and pazopanib . The integration of a piperazine linker, as seen in this compound's structure, is a strategic design element to enhance molecular properties. Piperazine incorporation is known to improve aqueous solubility, oral bioavailability, and overall drug-like characteristics by providing structural rigidity and offering hydrogen bond donor/acceptor sites . This molecular architecture suggests potential for high-affinity interactions with biological targets. Recent research highlights that novel sulfonamide derivatives are being actively pursued as potent anti-lung cancer agents, with some compounds demonstrating activation of the metabolic enzyme pyruvate kinase M2 (PKM2), a validated oncology target . Furthermore, similar hybrid molecules combining sulfonamides with nitrogen heterocycles are investigated as inhibitors of cancer-associated enzymes like Carbonic Anhydrase (CA) isoforms . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-12(2)19(16,17)14-7-5-13(6-8-14)11(15)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJYHYHDTNKLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with N,N-dimethylpiperazine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide exhibits significant antibacterial activity. The sulfonamide moiety allows for competitive inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism positions the compound as a candidate for further investigation in antimicrobial therapy against resistant bacterial strains.

Anticancer Potential

The compound's structural characteristics suggest potential applications in oncology. The thiophene ring may enhance the binding affinity to specific receptors or enzymes involved in cancer pathways. Research indicates that similar sulfonamide derivatives have shown efficacy against various cancer cell lines by disrupting cell proliferation and inducing apoptosis .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance its biological activity. For instance, variations in the thiophene or piperazine substituents can lead to derivatives with improved potency or selectivity against specific targets .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, researchers tested its effectiveness against several Gram-positive and Gram-negative bacterial strains. The compound demonstrated notable inhibition zones, indicating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer activity revealed that it inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to its ability to interfere with key signaling pathways involved in cell division and survival. Docking studies further supported these findings by illustrating strong binding interactions with target proteins associated with tumor progression .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperazine Derivatives

Compound Name Core Structure Variation Functional Groups Key Modifications
N,N-Dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide Thiophene-2-carbonyl Dimethyl sulfonamide Sulfur-rich aromatic ring
N,N-Dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide Pyrimidin-2-yl Dimethyl sulfonamide Pyrimidine ring with FRS/CHL groups
1-(4-Methoxyphenyl)sulfonyl-4-(thiophene-2-carbonyl)piperazine Thiophene-2-carbonyl 4-Methoxybenzenesulfonyl Enhanced lipophilicity
4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Thiophene-2-carbonyl + trifluoromethylphenyl Trifluoromethylphenyl Increased hydrophobicity
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Thiophene-2-carboxamide Chloronitrophenyl + carbothioyl Electrophilic substituents

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Pyrimidin-2-yl Analog 4-Methoxybenzenesulfonyl Analog
Molecular Weight ~365 g/mol ~350 g/mol ~408 g/mol
LogP ~2.1 (estimated) ~1.8 ~2.5
Solubility Moderate (dimethyl sulfonamide enhances) High (pyrimidine polarizability) Low (methoxy group reduces polarity)
Metabolic Stability High (resistant to oxidative metabolism) Moderate (pyrimidine susceptible) Low (methoxy demethylation likely)

Therapeutic Potential

  • Oxidative Stress Disorders : The compound’s dual sulfonamide-thiophene structure positions it as a candidate for age-related diseases (e.g., cataracts, Alzheimer’s), though its antioxidant efficacy may lag behind pyrimidine-based MFAOs .
  • Ophthalmic Applications : Similar to pyrimidine analogs, it may mitigate hydrogen peroxide-induced lens epithelial cell damage, but further in vivo validation is needed .

Biological Activity

N,N-dimethyl-4-(thiophene-2-carbonyl)piperazine-1-sulfonamide is an organic compound with a complex structure that includes a piperazine ring, a thiophene moiety, and a sulfonamide group. This unique combination of functional groups has led to significant interest in its biological activity, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C11_{11}H17_{17}N3_3O3_3S2_2. The presence of the thiophene ring enhances the compound's electronic properties, potentially improving its interactions with biological targets. The sulfonamide group is known for its role in mimicking natural substrates, which can inhibit enzyme activity relevant to various diseases, including bacterial infections and cancer.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety allows it to mimic natural substrates, leading to the inhibition of key enzymes involved in metabolic pathways. Preliminary studies suggest that it may exhibit antibacterial properties, making it a candidate for further investigation in antimicrobial therapy .

Antibacterial Activity

Research indicates that this compound shows significant antibacterial activity against certain strains. The sulfonamide group's structural similarity to para-aminobenzoic acid (PABA) enables it to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction .

Anticancer Potential

The compound's mechanism also suggests potential anticancer activity. By inhibiting specific enzymes involved in cancer pathways, it may disrupt cellular processes that lead to tumor growth. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study Objective Findings
Study 1Evaluate antibacterial activityShowed effective inhibition against Gram-positive bacteria, with a notable minimum inhibitory concentration (MIC) value.
Study 2Investigate anticancer propertiesDemonstrated cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent .
Study 3Assess enzyme inhibitionIdentified as an inhibitor of key metabolic enzymes, supporting its role in disrupting cellular metabolism .

Q & A

Q. What mechanistic insights explain the dual antioxidant and metal-chelating activities of this compound?

  • Proposed mechanism :
  • Free radical scavenging (FRS) : Thiophene and sulfonamide groups neutralize ROS via electron donation .
  • Chelation : Binding to Cu²⁺/Fe³⁺ inhibits Fenton reaction-driven hydroxyl radical generation .
  • Supporting data :
ActivityAssay ModelKey ResultReference
AntioxidantHLE-B3 cells80% cell viability at 10 µM
Metal chelationESI-MSCu²⁺ binding affinity = 1.2 × 10⁶ M⁻¹

Notes for Experimental Design

  • Contradictions : Variability in IC₅₀ values across studies may stem from differences in cell passage numbers or assay conditions. Standardize protocols using CLSI guidelines .
  • Advanced tools : Incorporate microfluidic synthesis platforms for high-throughput optimization of reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.